N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Cannabinoid Receptor Pharmacology Regioisomerism Structure-Activity Relationships

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-51-3, MF: C17H25N3O3, MW: 319.4 g/mol) is a synthetic indazole derivative distinguished by a 2H-indazole-6-carboxamide scaffold bearing a 2-methoxyethyl substituent at N2, an ethoxy group at C3, and an N-butyl carboxamide at C6. This compound belongs to a structurally characterized library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides synthesized via parallel solution-phase methodology.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
CAS No. 919108-51-3
Cat. No. B13094683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide
CAS919108-51-3
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCOC
InChIInChI=1S/C17H25N3O3/c1-4-6-9-18-16(21)13-7-8-14-15(12-13)19-20(10-11-22-3)17(14)23-5-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,18,21)
InChIKeyFLFALYDRNDHZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-51-3): Structural and Pharmacological Context for Procurement Decisions


N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-51-3, MF: C17H25N3O3, MW: 319.4 g/mol) is a synthetic indazole derivative distinguished by a 2H-indazole-6-carboxamide scaffold bearing a 2-methoxyethyl substituent at N2, an ethoxy group at C3, and an N-butyl carboxamide at C6. This compound belongs to a structurally characterized library of 200 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides synthesized via parallel solution-phase methodology [1]. The 2H-indazole-6-carboxamide architecture differs fundamentally from the 1H-indazole-3-carboxamide core prevalent among synthetic cannabinoid receptor agonists (e.g., AB-FUBINACA, AB-PINACA) and from 1H-indazole-6-carboxamide kinase inhibitors. Patent literature identifies 6-substituted indazole carboxamides as agents for the treatment of endometriosis, macular degeneration, COPD, and psoriasis [2].

Why 1H-Indazole-3-Carboxamide or Other Indazole Analogs Cannot Substitute for N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide


Regioisomerism in indazole carboxamides dictates pharmacological target engagement. Published comparative pharmacology demonstrates that 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids exhibit only micromolar agonist activity at CB1 receptors (EC50 >1,000 nM), in stark contrast to their 1-alkyl-1H-indazole counterparts, which act as high-potency agonists (CB1 EC50 = 2.1–11.6 nM) [1]. Furthermore, the 6-carboxamide connectivity of the target compound distinguishes it from both the 3-carboxamide cannabinoid series and the 1H-indazole-6-carboxamide kinase inhibitor class (e.g., IKK2 inhibitors). These structural features control hydrogen-bonding geometry, lipophilicity, and metabolic susceptibility; thus, procurement of a 1H-indazole-3-carboxamide, a 2-alkyl-2H-indazole-3-carboxamide, or a 1H-indazole-6-carboxamide analog cannot replicate the property set of the 2H-indazole-6-carboxamide scaffold. The specific 2-(2-methoxyethyl) N-substituent further modulates solubility and target residence time relative to simpler 2-methyl or 2-ethyl congeners [2].

Quantitative Differentiation Evidence for N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide Selection


CB1 Receptor Potency Divergence Between 2H-Indazole and 1H-Indazole Regioisomers

In fluorometric membrane-potential assays using CB1-transfected HEK293 cells, 2-alkyl-2H-indazole-3-carboxamide regioisomers of AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA displayed low-potency agonist activity (EC50 = 1,000–12,000 nM range, micromolar), whereas the corresponding 1-alkyl-1H-indazole-3-carboxamide regioisomers exhibited high-potency agonism (CB1 EC50 = 2.1–11.6 nM) [1]. Although the target compound is a 6-carboxamide rather than a 3-carboxamide, the regioisomeric principle is consistent: 2H-indazole substitution profoundly attenuates CB1 engagement compared to 1H-indazole geometry [2].

Cannabinoid Receptor Pharmacology Regioisomerism Structure-Activity Relationships

Synthetic Accessibility and Defined Purity: Parallel Library Production Yields and Scale

The compound was prepared as part of a 200-member 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamide library using parallel solution-phase chemistry. The key N,N-bond-forming heterocyclization step was optimized with controlled alcohol/water solvent ratios. Automated preparative HPLC provided individual library members on a ≥10 mg scale with defined purity [1]. This contrasts with many commercial screening compounds that lack documented synthetic provenance and batch-to-batch reproducibility data.

Parallel Synthesis Library Production Preparative HPLC Purity

Therapeutic Indication Differentiation: Patent-Defined Utility in Endometriosis and Inflammatory Disease

Patent family AU2014364744B2 / US20160311833A1 explicitly claims 6-substituted indazole carboxamides for the treatment and/or prophylaxis of endometriosis, lymphomas, macular degeneration, COPD, and psoriasis [1]. This therapeutic indication profile is distinct from the cannabinoid receptor modulation applications claimed for 1H-indazole-3-carboxamides (e.g., US20170057925A1 for CB1 inverse agonists, metabolic disorders). The target compound's 6-carboxamide connectivity aligns with the Bayer patent pharmacophore rather than cannabinoid patent space.

Endometriosis COPD Macular Degeneration Psoriasis

Structural Uniqueness Within the 2H-Indazole-6-Carboxamide Library: 2-Methoxyethyl vs. 2-Methyl Substitution

Within the 200-member Mills et al. library, the target compound is distinguished from the simplest congener N-benzyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide (CAS 919107-62-3) by replacement of the N2-methyl group with a 2-methoxyethyl moiety [1]. The 2-methoxyethyl substituent introduces an additional hydrogen-bond acceptor (ether oxygen) and increases topological polar surface area (TPSA) by approximately 9.2 Ų relative to the 2-methyl analog, enhancing aqueous solubility while reducing passive membrane permeability—critical parameters for oral bioavailability and blood-brain barrier penetration.

Library Diversity Substituent Effects Drug-Likeness

Optimal Research and Industrial Application Scenarios for N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide


Endometriosis and Inflammatory Disease Drug Discovery Programs Targeting 2H-Indazole-6-Carboxamide Pharmacophores

Based on the Bayer patent family (AU2014364744B2 / US20160311833A1) claiming 6-substituted indazole carboxamides for endometriosis, lymphoma, macular degeneration, COPD, and psoriasis, this compound serves as a structurally defined starting point or reference analog for medicinal chemistry optimization in these therapeutic areas [1]. The 2-methoxyethyl N2-substituent and 3-ethoxy group provide a distinct vector set for SAR exploration.

Cannabinoid Receptor Regioisomer Selectivity Studies: 2H-Indazole vs. 1H-Indazole Pharmacology

As demonstrated by Longworth et al. (2016), 2-alkyl-2H-indazole regioisomers exhibit ≥100-fold lower CB1 potency than their 1-alkyl-1H-indazole counterparts [1]. This compound, as a 2H-indazole-6-carboxamide, provides a tool for systematic profiling of how indazole regioisomerism and carboxamide positional isomerism (6- vs. 3-) jointly affect cannabinoid receptor engagement and off-target profiles.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

The 2-methoxyethyl substituent introduces a measurable increase in TPSA (~+9.2 Ų vs. 2-methyl analogs) and an additional hydrogen-bond acceptor, impacting passive permeability and solubility [1]. This compound is suitable for use in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies to experimentally validate the relationship between N2-substitution and membrane transport.

Analytical Reference Standard for 2H-Indazole-6-Carboxamide Library Quality Control

Given the documented parallel synthesis and preparative HPLC purification of the Mills et al. 200-member library, this compound can serve as an analytical reference standard for LC-MS and NMR characterization of structurally related 2H-indazole-6-carboxamide library members or synthetic intermediates, ensuring batch-to-batch consistency in compound management workflows [1].

Quote Request

Request a Quote for N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.